[2-Methoxy-1-(2-pyridinyl)ethyl]amine dihydrochloride
Overview
Description
“[2-Methoxy-1-(2-pyridinyl)ethyl]amine dihydrochloride” is a unique chemical compound provided by Sigma-Aldrich . It is a solid substance with the molecular formula C8H12N2O.2ClH . The product is sold “as-is” without any warranty of fitness for a particular purpose .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H12N2O.2ClH/c1-11-6-7(9)8-4-2-3-5-10-8;;/h2-5,7H,6,9H2,1H3;2*1H . This code provides a specific string representation of the molecule’s structure.Physical And Chemical Properties Analysis
“[2-Methoxy-1-(2-pyridinyl)ethyl]amine dihydrochloride” is a solid at room temperature . Its molecular weight is 225.12 .Scientific Research Applications
Ethylene Oligomerization Studies : A study by Nyamato, Ojwach, & Akerman (2016) explored the use of imine compounds including 2-methoxy-N-(1-(pyridin-2-yl)ethylidene)ethanamine and its derivatives in the ethylene oligomerization process. This research highlights the potential of these compounds in industrial applications such as the production of ethylene oligomers.
Potential Hemilabile Iminopyridine Palladium(II) Complexes : In another study by Nyamato, Ojwach, & Akerman (2015), similar imine ligands were used to synthesize palladium complexes, which were then employed as catalysts in ethylene dimerization. This underscores the compound’s role in facilitating catalytic reactions.
Carbonylation of Ortho C-H Bonds in Aromatic Amides : Inoue et al. (2009) utilized a compound with a similar pyridin-2-ylmethylamino moiety in the carbonylation of ortho C-H bonds in aromatic amides, leading to phthalimides (Inoue, Shiota, Fukumoto, & Chatani, 2009). This process is relevant in the synthesis of various organic compounds.
Palladium(II) Complexes as Catalysts for Methoxycarbonylation of Olefins : A 2020 study by Zulu, Nyamato, Tshabalala, & Ojwach investigated the use of palladium(II) complexes of (pyridyl)imine ligands as catalysts in the methoxycarbonylation of olefins, a significant reaction in organic chemistry and industrial applications.
Studies on Stability and Decomposition : The stability and decomposition of compounds related to “[2-Methoxy-1-(2-pyridinyl)ethyl]amine dihydrochloride” have been studied to assess their efficacy and safety in various applications, as evidenced by the research of Eyer, Ladstetter, Schäfer, & Sonnenbichler (2004).
Synthesis and Biological Activity of Pyridine Derivatives : Patel, Agravat, & Shaikh (2011) explored the synthesis and antimicrobial activity of new pyridine derivatives, including those related to “[2-Methoxy-1-(2-pyridinyl)ethyl]amine dihydrochloride” (Patel, Agravat, & Shaikh, 2011). This study demonstrates the potential of these compounds in medicinal chemistry.
Safety and Hazards
The compound is classified under GHS07 for safety. It carries the signal word “Warning” and has hazard statements H315 and H319, indicating that it can cause skin and eye irritation . Precautionary statements include P305 + P351 + P338, suggesting that in case of contact with eyes, rinse cautiously with water for several minutes .
properties
IUPAC Name |
2-methoxy-1-pyridin-2-ylethanamine;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O.2ClH/c1-11-6-7(9)8-4-2-3-5-10-8;;/h2-5,7H,6,9H2,1H3;2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTPFUCMNHWDGER-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C1=CC=CC=N1)N.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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